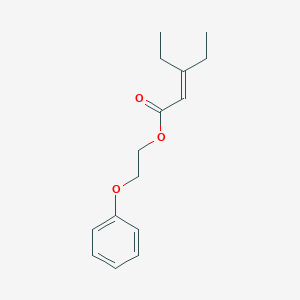
2-Phenoxyethyl 3-ethylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl 3-ethylpent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenoxy group attached to an ethylpentenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-ethylpent-2-enoate typically involves the esterification of 2-phenoxyethanol with 3-ethylpent-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl 3-ethylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: 2-Phenoxyethyl 3-ethylpentanol.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenoxyethyl 3-ethylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl 3-ethylpent-2-enoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The ester moiety can undergo hydrolysis to release the active phenoxyethanol, which can further interact with biological targets. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative phosphorylation and other metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyethanol: A related compound with similar structural features but different functional groups.
Phenoxyacetic acid: Another related compound with a carboxylic acid group instead of an ester.
Phenoxyacetaldehyde: A compound with an aldehyde group instead of an ester.
Uniqueness
2-Phenoxyethyl 3-ethylpent-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
60359-26-4 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-phenoxyethyl 3-ethylpent-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-3-13(4-2)12-15(16)18-11-10-17-14-8-6-5-7-9-14/h5-9,12H,3-4,10-11H2,1-2H3 |
Clé InChI |
IAHGTONFJWFZBP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC(=O)OCCOC1=CC=CC=C1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


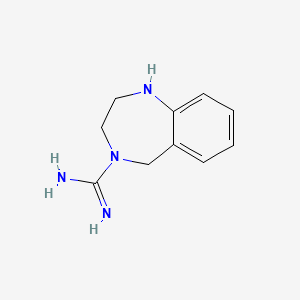
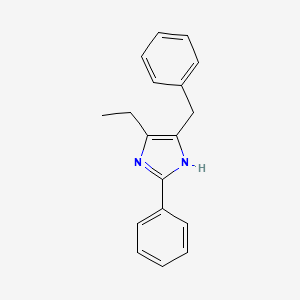

![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane](/img/structure/B14611356.png)
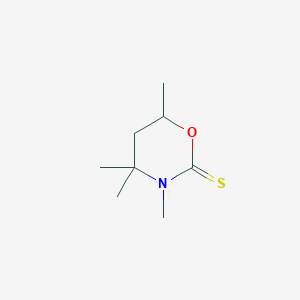

![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)
![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)

![3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14611381.png)
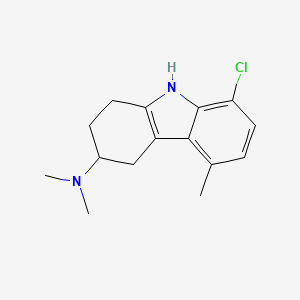
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl-](/img/structure/B14611385.png)
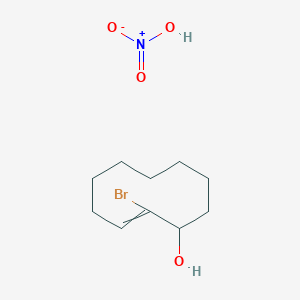
![Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-](/img/structure/B14611400.png)
